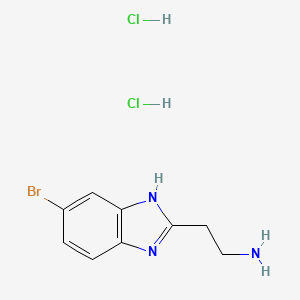
2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic compounds containing a benzene ring fused to an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative to form the benzodiazole ring.
Bromination: The benzodiazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Alkylation: The brominated benzodiazole is then reacted with an appropriate alkylating agent, such as ethylene diamine, to introduce the ethan-1-amine group.
Formation of Dihydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Condensation Reactions: The amine group can participate in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzodiazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzodiazole N-oxides or other oxidized derivatives.
Reduction Products: Reduction can yield reduced forms of the benzodiazole ring or the amine group.
科学研究应用
2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.
相似化合物的比较
Similar Compounds
- 2-(4-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-amine
- 2-(5-bromo-1H-1,3-benzodiazol-6-yl)acetic acid
Uniqueness
2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is unique due to its specific substitution pattern and the presence of the ethan-1-amine group. This structural uniqueness can lead to different chemical reactivity and biological activity compared to other similar compounds.
生物活性
2-(6-bromo-1H-1,3-benzodiazol-2-yl)ethan-1-aminedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C9H12BrCl2N3
- Molecular Weight : 313.03 g/mol
- IUPAC Name : this compound
- Appearance : White powder
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Antitumor Activity : Studies have indicated that benzodiazole derivatives can exhibit significant antitumor effects by inhibiting specific cancer cell lines. The compound shows promise in targeting estrogen receptors and may induce apoptosis in cancer cells.
- Inhibition of Kinases : Similar compounds in the benzodiazole family have been reported to inhibit various kinases involved in cancer progression, including Bcr-Abl and FGFR1, demonstrating potential as targeted therapies for specific cancers.
- Neuroprotective Effects : Some derivatives have shown neuroprotective properties, potentially through modulation of neurotransmitter systems or antioxidant activity.
Biological Activity Data
The following table summarizes the biological activities and findings related to this compound:
Case Study 1: Antitumor Efficacy
In a recent study, researchers evaluated the efficacy of this compound against tamoxifen-resistant breast cancer models. The compound demonstrated significant tumor regression and was well-tolerated in vivo.
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit Bcr-Abl kinase activity. The study found that it effectively reduced cell proliferation in leukemia models, suggesting a mechanism for its antitumor effects.
属性
分子式 |
C9H12BrCl2N3 |
|---|---|
分子量 |
313.02 g/mol |
IUPAC 名称 |
2-(6-bromo-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H10BrN3.2ClH/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11;;/h1-2,5H,3-4,11H2,(H,12,13);2*1H |
InChI 键 |
RBQHLGXOOVKDQJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCN.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















